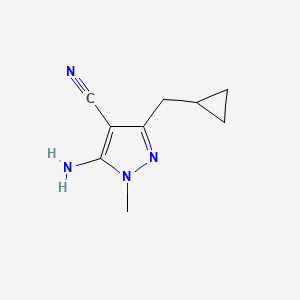
5-aMino-3-(cyclopropylMethyl)-1-Methyl-1H-pyrazole-4-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility and significance in organic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-(methyl)-1H-pyrazole-4-: Similar structure but lacks the cyclopropylmethyl group.
5-Amino-3-(ethyl)-1H-pyrazole-4-: Contains an ethyl group instead of a cyclopropylmethyl group.
5-Amino-3-(phenyl)-1H-pyrazole-4-: Contains a phenyl group instead of a cyclopropylmethyl group.
Uniqueness
The presence of the cyclopropylmethyl group in 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- imparts unique steric and electronic properties, making it distinct from other amino-pyrazoles. This structural feature can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications .
Propiedades
Número CAS |
1245807-91-3 |
|---|---|
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
5-amino-3-(cyclopropylmethyl)-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-13-9(11)7(5-10)8(12-13)4-6-2-3-6/h6H,2-4,11H2,1H3 |
Clave InChI |
HBRMRNVZODFBMM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)CC2CC2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


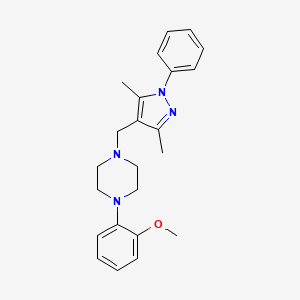
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
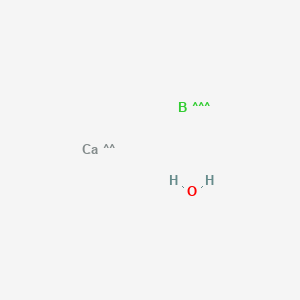

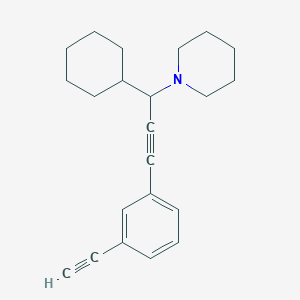
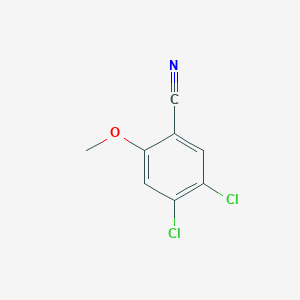



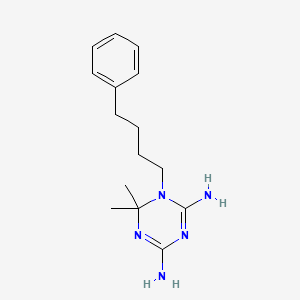
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)


